5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide
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Description
5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide is a chemical compound that belongs to the class of organic compounds known as nitrothiophenes . Thiophenes are five-membered aromatic rings containing four carbon atoms and a sulfur atom. The nitro group (-NO2) and sulfonamide group (-SO2NH2) are functional groups often seen in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom. The ring would be substituted with a nitro group (-NO2), a chloro group (-Cl), and a sulfonamide group (-SO2NH2) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the thiophene ring less nucleophilic. The sulfonamide group could potentially engage in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, chloro, and sulfonamide groups could affect properties such as solubility, melting point, and acidity .Safety and Hazards
Future Directions
The study of nitrothiophene derivatives is an active area of research, with potential applications in fields such as medicinal chemistry and material science . Future research could explore the biological activity of this compound, or use it as a building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
5-chloro-N-methyl-4-nitrothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O4S2/c1-7-14(11,12)4-2-3(8(9)10)5(6)13-4/h2,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCDSUOZBSBWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70814777 |
Source
|
Record name | 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70814777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61714-49-6 |
Source
|
Record name | 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70814777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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